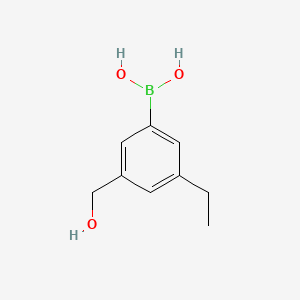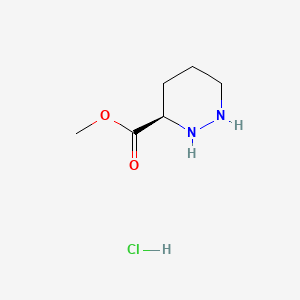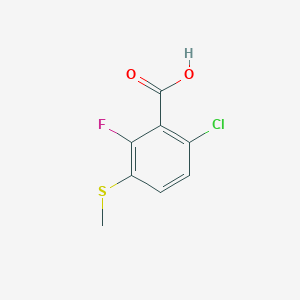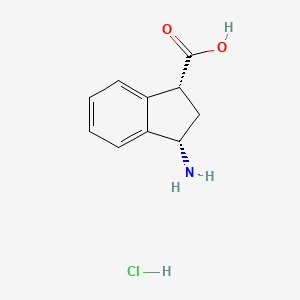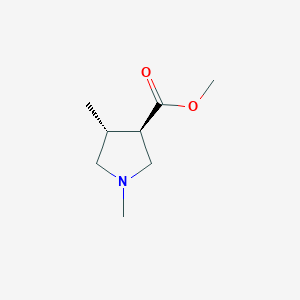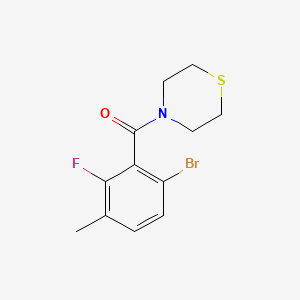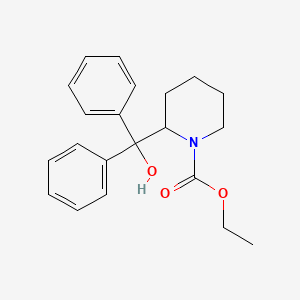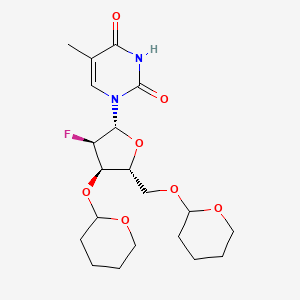
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of the tetrahydrofuran ring, the introduction of the fluoro group, and the attachment of the pyrimidine moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H29FN2O7 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29FN2O7/c1-12-10-23(20(25)22-18(12)24)19-16(21)17(30-15-7-3-5-9-27-15)13(29-19)11-28-14-6-2-4-8-26-14/h10,13-17,19H,2-9,11H2,1H3,(H,22,24,25)/t13-,14?,15?,16-,17-,19-/m1/s1 |
Clave InChI |
PUBJRRDCXONVJY-UILYIFQSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC3CCCCO3)OC4CCCCO4)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3CCCCO3)OC4CCCCO4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


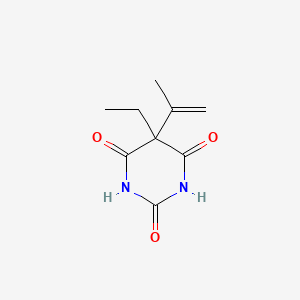
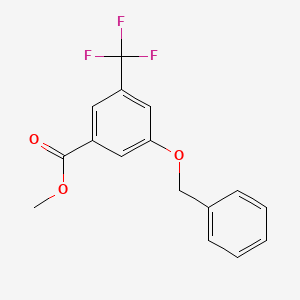
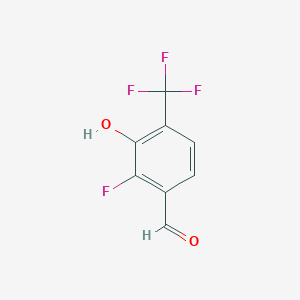
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
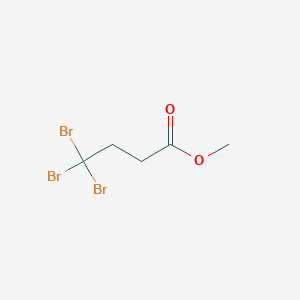
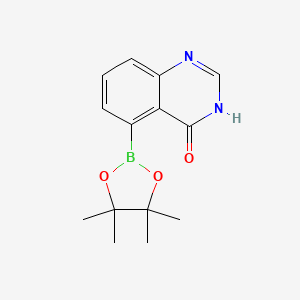
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
